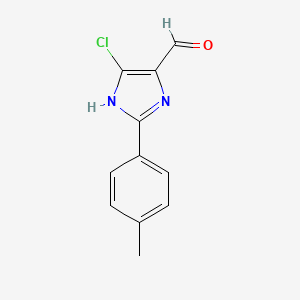

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Overview

Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

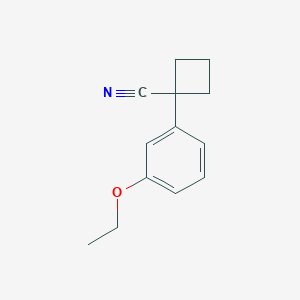

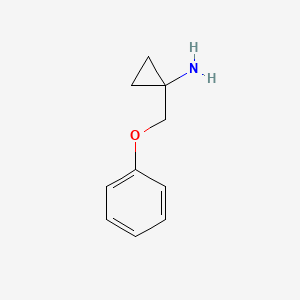

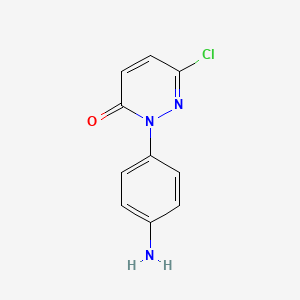

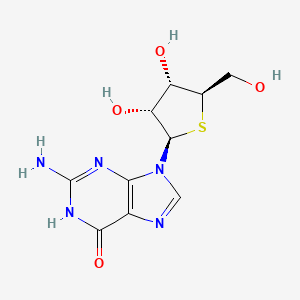

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

- Influenza A Inhibition : Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

- Broad-Spectrum Antiviral Agents : Cihan-Üstündag et al. prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, including 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide , which exhibited potent antiviral activity against Coxsackie B4 virus .

Anti-HIV Activity

The indole scaffold has also been explored for its anti-HIV properties. For instance, (1S, 2S)-5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one demonstrated potent inhibitory activities against viruses .

Suzuki–Miyaura Coupling

Although not directly related to biological activity, it’s worth mentioning that indole derivatives participate in Suzuki–Miyaura coupling reactions. These reactions allow for the synthesis of complex organic molecules, making them essential in medicinal chemistry .

Other Applications

While the above points cover the primary areas of interest, it’s essential to keep an open mind. Researchers may discover novel applications for 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde in the future.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to disrupt actin function, inhibiting conidia formation and halting all steps of the infection process, including hyphal growth and appressoria formation .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities .

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-2-4-8(5-3-7)11-13-9(6-15)10(12)14-11/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGPLAVOOBRIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

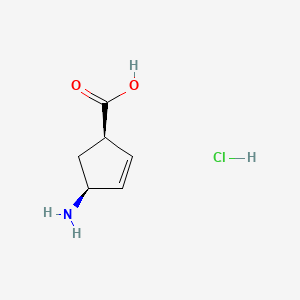

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3281820.png)

![(2R)-4-Methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B3281866.png)